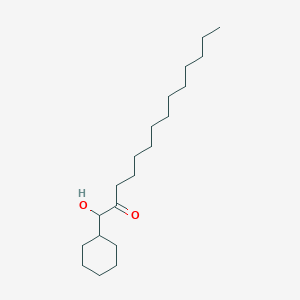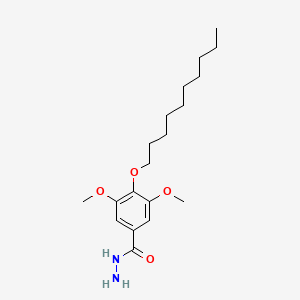
4-(Decyloxy)-3,5-dimethoxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Decyloxy)-3,5-dimethoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a decyloxy group, two methoxy groups, and a benzohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-3,5-dimethoxybenzohydrazide typically involves the reaction of 4-(decyloxy)-3,5-dimethoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the benzohydrazide derivative. After completion, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(Decyloxy)-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzohydrazide moiety to other functional groups.
Substitution: The methoxy and decyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
4-(Decyloxy)-3,5-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials, including liquid crystals and polymers.
作用机制
The mechanism of action of 4-(Decyloxy)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The benzohydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
4-(Decyloxy)benzoic acid: This compound shares the decyloxy group but lacks the benzohydrazide moiety.
3,5-Dimethoxybenzoic acid: Similar in structure but without the decyloxy group and benzohydrazide moiety.
4-(Decyloxy)benzohydrazide: Lacks the methoxy groups present in 4-(Decyloxy)-3,5-dimethoxybenzohydrazide.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and decyloxy groups, along with the benzohydrazide moiety, makes it a versatile compound for various applications.
属性
CAS 编号 |
88692-79-9 |
|---|---|
分子式 |
C19H32N2O4 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
4-decoxy-3,5-dimethoxybenzohydrazide |
InChI |
InChI=1S/C19H32N2O4/c1-4-5-6-7-8-9-10-11-12-25-18-16(23-2)13-15(19(22)21-20)14-17(18)24-3/h13-14H,4-12,20H2,1-3H3,(H,21,22) |
InChI 键 |
FVSBFRVRGNDETE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)NN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




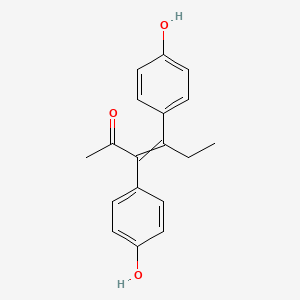

methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)
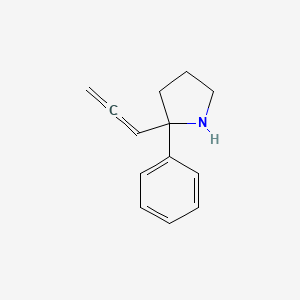
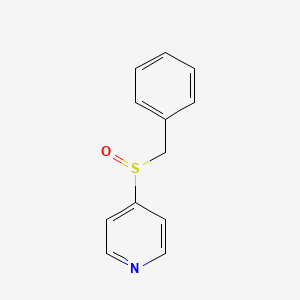
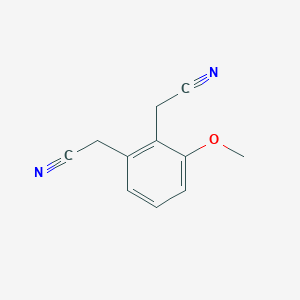
![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)
![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
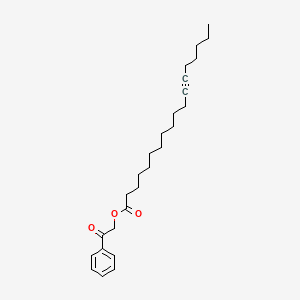
![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
